
Potassium 2-iodo-5-methoxybenzenethiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-iodo-5-methoxybenzenethiolate is an organosulfur compound with the empirical formula C7H6IKOS and a molecular weight of 304.19 g/mol . This compound is characterized by the presence of iodine, methoxy, and thiolate groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 2-iodo-5-methoxybenzenethiolate can be synthesized through various methods. One common approach involves the reaction of 2-iodo-5-methoxybenzenethiol with potassium hydroxide (KOH) in an appropriate solvent. The reaction typically proceeds under mild conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2-iodo-5-methoxybenzenethiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Potassium 2-iodo-5-methoxybenzenethiolate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of potassium 2-iodo-5-methoxybenzenethiolate involves its interaction with various molecular targets. The thiolate group can act as a nucleophile, participating in substitution and addition reactions. The iodine atom can undergo oxidative addition or reductive elimination, influencing the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-5-methylbenzoic acid
- 2-Iodo-5-methoxypyridine
- 2-Iodo-5-trifluoromethyl-pyridine
- 2-Iodo-5-nitroanisole
Uniqueness
Potassium 2-iodo-5-methoxybenzenethiolate is unique due to the presence of both iodine and thiolate groups, which confer distinct reactivity patterns. This combination allows for versatile applications in organic synthesis and research .
Propriétés
Numéro CAS |
874903-67-0 |
|---|---|
Formule moléculaire |
C7H6IKOS |
Poids moléculaire |
304.19 g/mol |
Nom IUPAC |
potassium;2-iodo-5-methoxybenzenethiolate |
InChI |
InChI=1S/C7H7IOS.K/c1-9-5-2-3-6(8)7(10)4-5;/h2-4,10H,1H3;/q;+1/p-1 |
Clé InChI |
MHKNQGSNMZCVOK-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC(=C(C=C1)I)[S-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



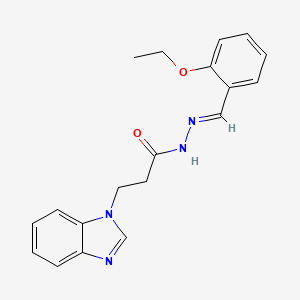
![2'-Methoxy[1,1'-biphenyl]-2,5-dione](/img/structure/B12053212.png)
![2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053221.png)

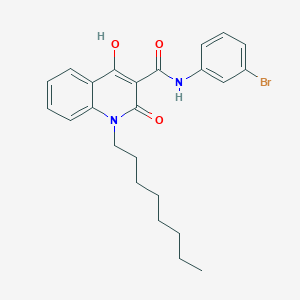


![4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12053246.png)
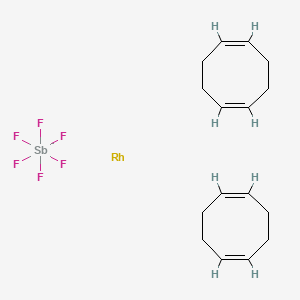
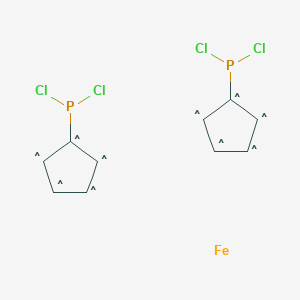
![5-{4-[(E)-(2,5-dimethoxyphenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12053255.png)
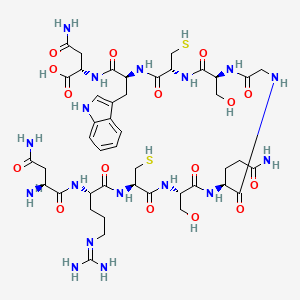
![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12053274.png)
